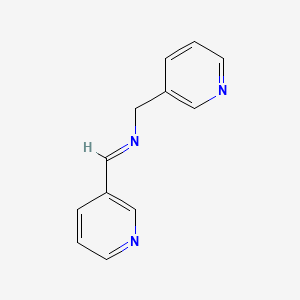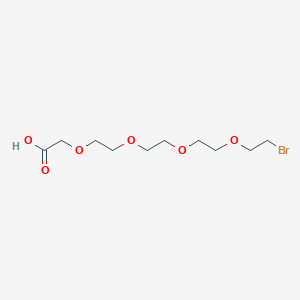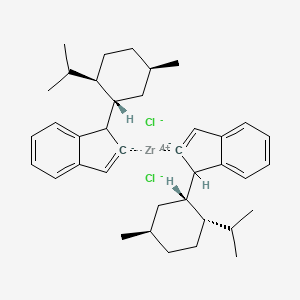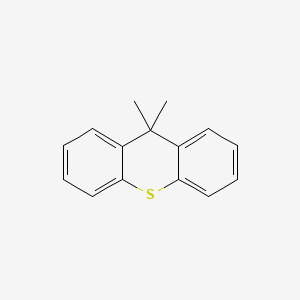
Tri-GalNAc-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-GalNAc-NHS ester is a compound used in the field of chemical biology and synthetic biology. It is a lysosome targeting chimera (LYTAC) and a ligand for the asialoglycoprotein receptor (ASGPR). This receptor is specifically expressed on liver cells and is involved in the degradation of extracellular proteins, including membrane proteins . This compound is utilized as a protein degrader in LYTAC research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Tri-GalNAc-NHS ester involves the synthesis of sialic acid derivatives, which are then conjugated with protein or lipid molecules. The compound contains three sialic acid residues, each connected to an N-hydroxysuccinimide (NHS) ester group through an amide bond . The synthesis process typically involves the following steps:
Synthesis of Sialic Acid Derivatives: This step involves the chemical modification of sialic acid to introduce functional groups that can react with NHS ester.
Conjugation with NHS Ester: The sialic acid derivatives are then reacted with NHS ester under controlled conditions to form the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity of the final product. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Tri-GalNAc-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can react with amino groups in proteins or peptides to form stable amide bonds.
Common Reagents and Conditions
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from the reactions of this compound include glycosylated proteins and peptides, which have enhanced stability and specificity for their biological targets .
Aplicaciones Científicas De Investigación
Tri-GalNAc-NHS ester has a wide range of applications in scientific research, including:
Mecanismo De Acción
Tri-GalNAc-NHS ester exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on liver cells. This binding facilitates the internalization of the compound and its cargo into the lysosome, where the extracellular proteins are degraded . The molecular targets and pathways involved include the ASGPR-mediated endocytosis and lysosomal degradation pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tri-GalNAc (OAc)3-Perfluorophenyl: A similar compound used in the synthesis of lysosome-targeting chimeras.
Tri-GalNAc-biotin: Another lysosome-targeting degrader that promotes the uptake of NeutrAvidin into liver cells.
Uniqueness
Tri-GalNAc-NHS ester is unique due to its high specificity for the asialoglycoprotein receptor and its ability to facilitate the degradation of extracellular proteins. This makes it a valuable tool for targeted protein degradation and drug delivery applications.
Propiedades
Fórmula molecular |
C79H137N11O37 |
|---|---|
Peso molecular |
1833.0 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C79H137N11O37/c1-51(94)86-67-73(110)70(107)54(45-91)124-76(67)121-29-7-4-13-57(97)80-23-10-26-83-60(100)18-33-118-48-79(89-63(103)21-32-113-37-39-115-41-43-117-44-42-116-40-38-114-36-22-66(106)127-90-64(104)16-17-65(90)105,49-119-34-19-61(101)84-27-11-24-81-58(98)14-5-8-30-122-77-68(87-52(2)95)74(111)71(108)55(46-92)125-77)50-120-35-20-62(102)85-28-12-25-82-59(99)15-6-9-31-123-78-69(88-53(3)96)75(112)72(109)56(47-93)126-78/h54-56,67-78,91-93,107-112H,4-50H2,1-3H3,(H,80,97)(H,81,98)(H,82,99)(H,83,100)(H,84,101)(H,85,102)(H,86,94)(H,87,95)(H,88,96)(H,89,103)/t54-,55-,56-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-/m1/s1 |
Clave InChI |
JMACKZAHKSDYQD-XSFVKFJNSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11927924.png)
![3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)

![Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)







![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)

